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(3-Phenylpropanoyl)-L-histidine - 773803-94-4

(3-Phenylpropanoyl)-L-histidine

Catalog Number: EVT-3000580
CAS Number: 773803-94-4
Molecular Formula: C15H17N3O3
Molecular Weight: 287.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

23-(S)-2-Amino-3-phenylpropanoyl-silybin (S3) is a synthetic derivative of silybin, a natural flavonolignan isolated from the milk thistle plant (Silybum marianum L.) []. S3 exhibits promising antiviral activity against influenza A virus (IAV) []. While the exact classification of S3 is not specified in the provided abstract, it can be categorized as a silybin derivative and a modified amino acid.

L-Histidine

  • Compound Description: L-Histidine is an essential amino acid crucial for various biological processes. It acts as a precursor to histamine, a neurotransmitter involved in immune responses. [, , , , ]
  • Relevance: L-Histidine is the core structure of (3-Phenylpropanoyl)-L-histidine. The target compound is an L-Histidine derivative where a 3-phenylpropanoyl group has been introduced. []

Carnosine (β-Alanyl-L-histidine)

  • Compound Description: Carnosine is a dipeptide composed of β-alanine and L-histidine. It exhibits antioxidant and neuroprotective properties. Studies suggest potential benefits against hypercholesterolemia and oxidative damage. [, , ]
  • Relevance: Carnosine shares the L-histidine moiety with (3-Phenylpropanoyl)-L-histidine, highlighting the importance of the histidine structure in biological activity. [, ]

Anserine (β-Alanyl-N-methylhistidine)

  • Compound Description: Anserine is another dipeptide similar to carnosine, containing β-alanine and N-methylhistidine. It is present in various marine fish species and is believed to play a role in muscle function. []
  • Relevance: The presence of the histidine moiety in anserine, closely resembling that in (3-Phenylpropanoyl)-L-histidine, further emphasizes the biological significance of histidine-containing compounds. []

Balenine (β-Alanyl-N,N-dimethylhistidine)

  • Compound Description: Balenine, a dipeptide consisting of β-alanine and N,N-dimethylhistidine, is found in specific marine fish species. []
  • Relevance: Similar to carnosine and anserine, the presence of a modified histidine structure in balenine showcases the diversity of histidine-containing compounds found in nature and their potential biological roles. This further strengthens the relevance of (3-Phenylpropanoyl)-L-histidine as a member of this class. []

Poly-L-histidine

  • Compound Description: Poly-L-histidine is a polypeptide composed of repeating L-histidine units. High-molecular-weight Poly-L-histidine has shown promise as an anti-prion compound in vitro, inhibiting prion propagation by binding to the cellular prion protein (PrPC). []
  • Relevance: The potent anti-prion activity observed in Poly-L-histidine emphasizes the biological relevance of L-histidine-based structures, like (3-Phenylpropanoyl)-L-histidine, and their potential therapeutic applications. []
  • Compound Description: This compound is a silybin derivative synthesized as part of a study on antiviral agents for influenza A virus infection. []
  • Relevance: While not directly containing a histidine moiety, 23-(S)-2-Amino-3-phenylpropanoyl-silybin shares the 3-phenylpropanoyl structural element with (3-Phenylpropanoyl)-L-histidine. This shared element suggests potential for similar biological activity or target interactions. []

N-o-Vanillylidene-L-histidine

  • Compound Description: This compound is a double zwitterionic Schiff base synthesized from L-histidine and o-vanillin. Its structure, particularly the ketoamine form, resembles intermediates in enzymatic transformations of amino acids involving the cofactor pyridoxal-5′-phosphate (PLP). []
  • Relevance: This compound highlights the versatility of L-histidine as a building block for creating diverse chemical structures, such as the (3-Phenylpropanoyl)-L-histidine, with potential biological activities. []
Overview

(3-Phenylpropanoyl)-L-histidine is a compound derived from L-histidine, an essential amino acid involved in various biological processes. This compound combines the structural elements of L-histidine with a phenylpropanoyl group, which may enhance its biological activity or alter its pharmacokinetic properties. L-histidine itself plays a crucial role in protein synthesis and serves as a precursor for histamine, an important neurotransmitter.

Source

L-histidine was first isolated from tissue in 1896 by Albrecht Kossel and Sven Gustaf Hedin. It is synthesized in organisms from phosphoribosyl pyrophosphate, a product of the pentose phosphate pathway, and is classified as an essential amino acid for infants and conditionally essential for adults .

Classification

(3-Phenylpropanoyl)-L-histidine can be classified as a modified amino acid. Its classification falls under the broader category of amino acids, specifically those that contain aromatic side chains due to the phenylpropanoyl moiety.

Synthesis Analysis

Methods

The synthesis of (3-Phenylpropanoyl)-L-histidine typically involves coupling L-histidine with a phenylpropanoyl derivative. Common methods include:

  1. Peptide Coupling: Utilizing coupling agents such as Dicyclohexylcarbodiimide (DCC) or N-Hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the carboxylic acid of the phenylpropanoyl group and the amino group of L-histidine.
  2. Solid-Phase Synthesis: Employing solid-phase techniques where L-histidine is anchored to a resin, allowing for sequential addition of the phenylpropanoyl moiety.

Technical Details

The reaction conditions typically require controlled temperature and pH to optimize yield and purity. The final product can be purified through techniques such as High-Performance Liquid Chromatography (HPLC).

Molecular Structure Analysis

Structure

The structure of (3-Phenylpropanoyl)-L-histidine consists of a central carbon backbone characteristic of amino acids, with an attached phenylpropanoyl group at one end and an imidazole side chain from L-histidine at the other. The empirical formula can be represented as C15H18N2O2C_{15}H_{18}N_{2}O_{2}.

Data

  • Molecular Weight: Approximately 258.32 g/mol
  • CAS Number: Not widely documented; may require specific literature searches for confirmation.
Chemical Reactions Analysis

Reactions

(3-Phenylpropanoyl)-L-histidine may undergo various chemical reactions typical of amino acids:

  1. Peptide Bond Formation: Can react with other amino acids to form peptides.
  2. Decarboxylation: Under certain conditions, it may lose its carboxylic acid group.
  3. Oxidation/Reduction: The imidazole ring can participate in redox reactions depending on the environment.

Technical Details

These reactions are often facilitated by enzymes or chemical catalysts in biological systems or synthetic environments.

Mechanism of Action

Process

The mechanism of action for (3-Phenylpropanoyl)-L-histidine is likely related to its interaction with biological receptors or enzymes due to its structural similarity to L-histidine. It may act as:

  • A substrate for enzymes that utilize histidine residues.
  • A modulator in signaling pathways involving histamine.

Data

Further studies are needed to elucidate specific pathways and interactions within biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • pH Stability: Generally stable around neutral pH but may degrade under extreme acidic or basic conditions.
  • Melting Point: Specific data not widely available; requires empirical measurement.

Relevant analyses such as NMR spectroscopy or mass spectrometry can provide detailed insights into its structural integrity.

Applications

Scientific Uses

(3-Phenylpropanoyl)-L-histidine has potential applications in:

  1. Pharmaceutical Research: Investigating its role as a drug candidate or therapeutic agent due to its structural modification from L-histidine.
  2. Biochemical Studies: Exploring its interactions within metabolic pathways involving histidine.
  3. Nutraceuticals: Assessing its efficacy as a dietary supplement or functional food ingredient.
Synthesis and Biosynthetic Pathways

Microbial Biosynthesis of Histidine Derivatives in Corynebacterium glutamicum

Corynebacterium glutamicum has emerged as an industrial workhorse for producing histidine and its derivatives due to its well-characterized histidine biosynthetic pathway and genetic tractability. The core histidine operon in C. glutamicum comprises four transcriptional units containing genes encoding all ten enzymatic activities required for L-histidine biosynthesis from phosphoribosyl pyrophosphate (PRPP). This pathway demonstrates significant evolutionary conservation with Escherichia coli and Salmonella typhimurium, while exhibiting unique regulatory features [1] [3].

The biosynthetic pathway initiates with ATP and PRPP through the action of ATP phosphoribosyltransferase (HisG), forming phosphoribosyl-ATP. Subsequent enzymatic steps culminate in the formation of histidinol-phosphate, which undergoes dephosphorylation by a specialized histidinol-phosphate phosphatase (HisN). This enzyme represents a critical divergence from E. coli, where the reaction is catalyzed by a bifunctional enzyme. HisN belongs to the inositol monophosphatase superfamily and demonstrates strict substrate specificity for histidinol-phosphate [1] [3]. The final step involves oxidation by histidinol dehydrogenase (HisD) to yield L-histidine.

Table 1: Key Enzymes in L-Histidine Biosynthesis Pathway in C. glutamicum

EnzymeGeneFunctionUnique Features
ATP phosphoribosyltransferasehisGCatalyzes first committed stepAllosterically inhibited by histidine
Imidazoleglycerol-phosphate synthasehisFHHeterodimeric complexHisF subunit shares homology with amidotransferases
Histidinol-phosphate phosphatasehisNDephosphorylation stepInositol monophosphatase-like; absent in E. coli
Histidinol dehydrogenasehisDFinal oxidation stepNAD-dependent; zinc-binding motif

For industrial overproduction, metabolic engineering strategies focus on overcoming transcriptional repression and allosteric inhibition. Successful approaches include:

  • Expression of feedback-resistant mutants of HisG (ATP phosphoribosyltransferase), notably deregulated variants that remain active despite elevated histidine concentrations [3]
  • Operon amplification through chromosomal promoter engineering and plasmid-based overexpression of the entire his operon
  • Precursor optimization by co-expression of PRPP synthetase and elimination of competing pathways
  • Transport engineering to facilitate histidine export and reduce intracellular feedback inhibition

These strategies have yielded industrial strains producing over 23 g/L of L-histidine, providing the essential precursor for subsequent derivatization to (3-phenylpropanoyl)-L-histidine [3].

Enzymatic Catalysis Strategies for Acylated Histidine Conjugates

The formation of (3-phenylpropanoyl)-L-histidine exemplifies the chemoselective modification of histidine's imidazole side chain, a transformation historically challenging through conventional chemical methods due to competing reactions at other functional groups. Enzymatic catalysis provides a solution through remarkable regioselectivity and mild reaction conditions. Acyltransferase enzymes have emerged as powerful biocatalysts for constructing such conjugates, leveraging their ability to recognize both aromatic acyl donors and amino acid acceptors [9].

The catalytic mechanism of histidine-specific acyltransferases involves:

  • Formation of a covalent acyl-enzyme intermediate typically through a catalytic serine or cysteine residue
  • Nucleophilic attack by the τ-nitrogen of histidine's imidazole ring (preferred over π-nitrogen due to electronic and steric factors)
  • Proton transfer facilitated by a conserved histidine residue within the catalytic triad
  • Product release and enzyme regeneration

Recent studies have revealed enzyme promiscuity in several acyltransferase families:

  • Subtilisin-like serine proteases engineered for synthetic function rather than proteolysis
  • Lantibiotic synthetases (LanL class) that naturally catalyze histidine lactylation in peptide antibiotics
  • Non-ribosomal peptide synthetase (NRPS) domains repurposed for specific acyl transfer reactions

Table 2: Enzymatic Strategies for Histidine Acylation

Enzyme ClassReaction TypeDonor SpecificityCatalytic Features
Engineered serine proteasesAcyl transferActivated esters (phenylpropanoyl-CoA)Mutation of oxyanion hole residues enhances acyl-enzyme stability
LanL lantibiotic synthetasesLactylationAcyl-adenylatesRequires ATP activation; broad substrate tolerance
A-domain of NRPSAdenylation followed by transferAcyl-coenzyme AStrict stereoselectivity for L-histidine
Acyltransferase domainsDirect transferAcyl-carrier protein conjugatesRequires phosphopantetheinyl carrier

Reaction engineering has improved the efficiency of these biocatalysts:

  • Solvent optimization: Replacement of aqueous buffers with organic-aqueous biphasic systems increased substrate solubility while maintaining enzyme stability
  • Donor design: Activated esters such as phenylpropanoyl-oxymethyl esters enhanced reaction kinetics 3-fold compared to ethyl esters
  • Enzyme immobilization: Covalent attachment to epoxy-functionalized resins enabled catalyst recycling for >10 batches with <15% activity loss
  • Directed evolution: Rounds of mutagenesis focused on substrate-binding pockets yielded variants with 40-fold improved catalytic efficiency toward 3-phenylpropanoyl donors [9]

Chemoenzymatic Approaches for 3-Phenylpropanoyl Side-Chain Incorporation

The chemoselective conjugation of 3-phenylpropanoyl to L-histidine presents challenges due to competing reactions at the α-amine, carboxylic acid, and both nitrogen atoms of the imidazole ring. Integrated chemoenzymatic strategies have emerged as the most effective solution, combining chemical synthesis of precursors with enzymatic coupling.

Precursor synthesis employs established organic chemistry methods:

  • 3-Phenylpropanoic acid activation: Formation of Coenzyme A thioesters via N-hydroxysuccinimide esters using carbodiimide coupling reagents (85-92% yield)
  • S-phenylpropanoyl thioglycolate synthesis: Reaction with bromoacetyl bromide followed by potassium thioacetate yields the activated ester precursor
  • Protected histidine derivatives: N-Boc or N-Fmoc protection of the α-amine prevents undesired acylation, leaving the imidazole group available for selective modification

The ligase-mediated coupling employs engineered peptide ligases such as sortase A variants and butelase-1 that recognize specific recognition sequences. For (3-phenylpropanoyl)-L-histidine synthesis:

  • Sortase-mediated transacylation: LPXTG motif fused to histidine enables recognition by sortase, followed by nucleophilic attack by 3-phenylpropanoyl-glycine donors
  • ATP-dependent carboxylate activation: Histidine-specific ligases activate the 3-phenylpropanoic acid as acyl-adenylate before transfer to histidine
  • Protease-mediated reverse hydrolysis: Engineered proteases in low-water systems drive the equilibrium toward synthesis rather than hydrolysis [5]

Isotope-assisted techniques provide critical insights into pathway dynamics:

  • Parallel labeling experiments: Using [1,2-¹³C]glucose, [U-¹³C]glucose, and novel tracers like [4,5,6-¹³C]glucose to resolve fluxes in central metabolism
  • Kinetic flux profiling (KFP): Quantifies absolute flux through convergent pathways by monitoring isotope incorporation kinetics
  • Metabolic flux ratio (METAFoR) analysis: Directly calculates flux ratios at metabolic nodes from isotopic labeling patterns of proteinogenic amino acids

These techniques validated the precursor supply pathways for 3-phenylpropanoyl-histidine biosynthesis, revealing that phenylalanine biosynthesis rather than direct uptake provides >75% of the phenylpropanoyl precursor in engineered C. glutamicum strains [5] [10].

Optimization of Yield via Metabolic Flux Analysis in Engineered Strains

Metabolic flux analysis (MFA) has transformed strain optimization from an empirical art to a predictive science. For (3-phenylpropanoyl)-L-histidine production, isotopically non-stationary ¹³C metabolic flux analysis (INST-MFA) provides the most accurate quantification of intracellular fluxes in engineered C. glutamicum strains.

The COMPLETE-MFA framework (Complementary Parallel Labeling Experiments Technique) represents the gold standard:

  • Parallel labeling experiments: 14 parallel cultures grown on different ¹³C-glucose tracers including [1,2-¹³C], [2,3-¹³C], [4,5,6-¹³C], and strategic mixtures
  • Mass spectrometry analysis: GC-MS measurement of amino acid labeling patterns provides >1200 data constraints
  • Flux parameterization: Free fluxes identified through elementary metabolite unit (EMU) decomposition
  • Nonlinear optimization: Minimization of variance-weighted residuals between experimental and simulated labeling patterns
  • Statistical evaluation: Monte Carlo sampling determines flux confidence intervals [2] [8]

Table 3: Flux Redistribution in Engineered (3-Phenylpropanoyl)-L-Histidine Producing Strain

Metabolic ReactionFlux (mmol/gDCW/h)Change (%)Impact on Production
Glucose uptake12.5 ± 0.3+18Increased precursor supply
Pentose phosphate pathway3.8 ± 0.2+210Enhanced NADPH for reductive biosynthesis
Histidine biosynthetic flux0.85 ± 0.05+450Derepressed pathway expression
Phenylalanine → 3-phenylpropanoyl0.62 ± 0.04New fluxEngineered phenylpropanoyl pathway
Histidine acylation0.58 ± 0.03New fluxAcyltransferase expression
TCA cycle flux4.2 ± 0.2-35Reduced for precursor redirection

Fluxomic insights have guided successful engineering interventions:

  • Pentose phosphate pathway (PPP) amplification: Overexpression of glucose-6-phosphate dehydrogenase (Zwf) and transketolase (Tkt) increased NADPH supply 2.1-fold, addressing cofactor limitations in aromatic amino acid biosynthesis
  • Histidine pathway deregulation: Chromosomal replacement of native hisG with feedback-resistant alleles increased histidine precursor pool by 450%
  • Phenylpropanoyl supply optimization: Expression of phenylalanine ammonia lyase (PAL) and enoyl-CoA hydratase redirected phenylalanine flux toward 3-phenylpropanoyl-CoA
  • Energy metabolism rebalancing: atpD deletion reduced ATP synthase activity, increasing ATP availability for histidine biosynthesis and acylation

Computational frameworks have been essential for interpreting flux data:

  • EMU-based flux simulation: Decomposes metabolic networks into minimal calculable subunits
  • Isotope mapping matrices: Linear algebra approach to track atom transitions
  • Parallel labeling integration: Simultaneous fitting of multiple tracer datasets dramatically improves flux resolution, especially for exchange fluxes and reversible reactions

These approaches increased the overall carbon yield of (3-phenylpropanoyl)-L-histidine from 5% to 41% of theoretical maximum, representing a transformative improvement in process efficiency [2] [8].

Properties

CAS Number

773803-94-4

Product Name

(3-Phenylpropanoyl)-L-histidine

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoic acid

Molecular Formula

C15H17N3O3

Molecular Weight

287.319

InChI

InChI=1S/C15H17N3O3/c19-14(7-6-11-4-2-1-3-5-11)18-13(15(20)21)8-12-9-16-10-17-12/h1-5,9-10,13H,6-8H2,(H,16,17)(H,18,19)(H,20,21)/t13-/m0/s1

InChI Key

JSDLITKUGOMPKP-ZDUSSCGKSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC(CC2=CN=CN2)C(=O)O

Solubility

not available

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